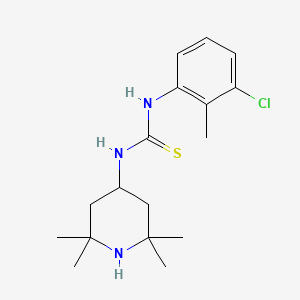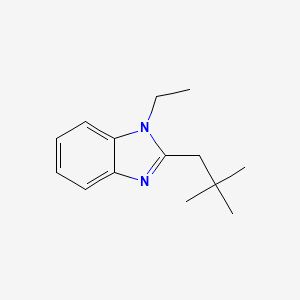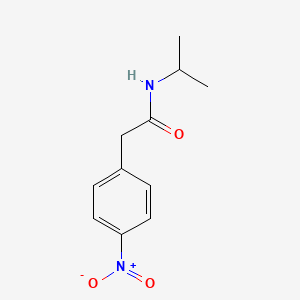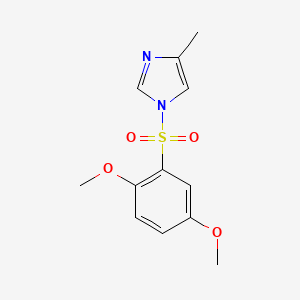
N-(3-CHLORO-2-METHYLPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound features a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as catalytic processes and automated reaction monitoring may be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 3-chloro-2-methylphenyl and 2,2,6,6-tetramethyl-4-piperidyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)guanidine: Contains a guanidine group instead of thiourea.
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activities. The combination of the 3-chloro-2-methylphenyl and 2,2,6,6-tetramethyl-4-piperidyl groups further enhances its properties, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3S/c1-11-13(18)7-6-8-14(11)20-15(22)19-12-9-16(2,3)21-17(4,5)10-12/h6-8,12,21H,9-10H2,1-5H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJFKKJKISLGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5748825.png)

![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)

![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)

![(2-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B5748890.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B5748896.png)
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)
![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)

